molecular formula C21H20ClN3O4S B2752755 methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-88-4

methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2752755
CAS No.: 1040637-88-4
M. Wt: 445.92
InChI Key: HPQLQAFQKYPYKV-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
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Biological Activity

Methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a complex molecular structure characterized by a pyrazolo[3,4-b]pyridine core with various substituents that may influence its biological activity. The molecular formula is C17_{17}H18_{18}ClN3_{3}O2_{2}S, and it has a molecular weight of approximately 355.86 g/mol. Notably, the presence of the 4-chlorophenyl and cyclopropyl groups may enhance its interaction with biological targets.

Antimicrobial Properties

Research has indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant antimicrobial activity. A study demonstrated that derivatives with specific substitutions showed promising results against Mycobacterium tuberculosis, suggesting that this compound might possess similar efficacy due to its structural features .

Enzyme Inhibition

Pyrazolo[3,4-b]pyridines have been identified as inhibitors of various enzymes such as:

  • Cyclin-dependent kinases
  • Adenosine receptors
  • Glycogen synthase kinase-3

These enzymes play crucial roles in cell cycle regulation and metabolic pathways, indicating potential applications in cancer therapy and metabolic disorders .

Anti-inflammatory Activity

The compound's ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α has been reported. This suggests that it may be useful in treating conditions characterized by chronic inflammation .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation reactions involving 5-amino-pyrazoles and α-oxoketene dithioacetals.
  • Functional group modifications such as hydrolysis and reductive desulfurization to yield the desired product .

Case Study 1: Antitubercular Activity

In vitro assays demonstrated that certain pyrazolo[3,4-b]pyridine derivatives exhibited significant antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The structure-activity relationship (SAR) analysis indicated that modifications at the C(5) and C(7) positions were critical for enhancing activity .

Case Study 2: Cancer Cell Line Studies

A series of synthesized pyrazolo[3,4-b]pyridines were tested against various cancer cell lines. The results indicated that compounds with specific substitutions exhibited cytotoxic effects, inhibiting cell proliferation effectively .

Properties

IUPAC Name

methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-29-21(26)16-10-17(12-2-3-12)23-20-18(16)19(13-4-6-14(22)7-5-13)24-25(20)15-8-9-30(27,28)11-15/h4-7,10,12,15H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQLQAFQKYPYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=C(C=C4)Cl)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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